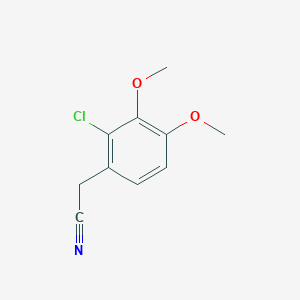

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

描述

Significance of Arylacetonitrile Frameworks in Synthetic Organic Chemistry

Arylacetonitriles, organic compounds featuring a cyanomethyl group (-CH₂CN) attached to an aryl (aromatic ring) substituent, represent a cornerstone in modern synthetic organic chemistry. The framework is prized for the dual reactivity of its nitrile and benzylic positions. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. The adjacent methylene (B1212753) group possesses acidic protons, allowing for facile deprotonation to form a stabilized carbanion, which can then participate in a wide array of carbon-carbon bond-forming reactions.

This versatility makes arylacetonitriles crucial intermediates in the synthesis of complex molecular architectures. They serve as key building blocks for pharmaceuticals, agrochemicals, and materials. Their utility is demonstrated in the construction of numerous heterocyclic systems and as precursors to biologically active molecules. The ability to introduce a variety of substituents onto the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, making the arylacetonitrile scaffold a highly adaptable tool in multistep syntheses.

Positioning of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile within Contemporary Chemical Research

This compound is a specific substituted arylacetonitrile whose significance is best understood by examining its structural relationship to the well-documented and industrially important compound, (3,4-dimethoxyphenyl)acetonitrile, also known as homoveratronitrile.

| Identifier | Value |

|---|---|

| CAS Number | 7537-07-7 |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

Homoveratronitrile is a primary precursor in the total synthesis of papaverine (B1678415), a benzylisoquinoline alkaloid used as a vasodilator and smooth muscle relaxant. unigoa.ac.inorgchemres.org The established synthetic routes to papaverine heavily rely on the chemical transformations of the homoveratronitrile core. unigoa.ac.insci-hub.se

The introduction of a chlorine atom at the 2-position of the phenyl ring, as seen in this compound, modifies the electronic and steric properties of the molecule. This substitution pattern suggests its role in contemporary research as:

A synthetic intermediate for creating analogs of papaverine or other isoquinoline (B145761) alkaloids. The chlorine atom can serve as a handle for further chemical modifications or influence the biological activity of the final product.

A building block in medicinal chemistry for the development of novel compounds where the specific substitution pattern is required to achieve a desired pharmacological profile. Research on related chlorinated arylacetonitriles demonstrates their use in synthesizing complex heterocyclic compounds. cas.cz

While extensive, dedicated research on this compound is not widely present in publicly available literature, its position is firmly established as a derivative of a key pharmaceutical intermediate. Its value lies in its potential to generate novel, structurally diverse molecules for chemical and pharmacological investigation, building upon the established synthetic utility of the arylacetonitrile framework.

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKWPKQYDBARHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226335 | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7537-07-7 | |

| Record name | 2-Chloro-3,4-dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7537-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007537077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for Arylacetonitrile Formation

The formation of the arylacetonitrile structure fundamentally involves the creation of a new carbon-carbon bond between the aromatic ring system and the acetonitrile (B52724) moiety. This can be achieved through various mechanistic routes, primarily involving nucleophilic attacks and condensation reactions.

Nucleophilic Addition and Elimination Mechanisms

Nucleophilic addition-elimination is a key two-stage mechanism in the synthesis of many organic compounds. chemguide.co.uk The process begins with the addition of a nucleophile to an electrophilic center, forming a temporary tetrahedral intermediate. libretexts.org This is followed by the elimination of a leaving group, which restores the original bonding pattern, but with the nucleophile having replaced the leaving group. chemguide.co.uklibretexts.org

In the context of arylacetonitrile synthesis, this mechanism is often observed in reactions involving carboxylic acid derivatives like acyl chlorides. savemyexams.comyoutube.com The carbonyl carbon of an acyl group is highly electrophilic and susceptible to attack by a nucleophile. libretexts.orgsavemyexams.com While not a direct synthesis of the nitrile itself, understanding this mechanism is foundational for related transformations. The general transformation involves an initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a leaving group. chemguide.co.uk

A more direct application to arylacetonitrile synthesis involves nucleophilic aromatic substitution (SNAr). For this to occur, the aromatic ring must be activated by strong electron-withdrawing groups. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Table 1: General Steps in Nucleophilic Addition-Elimination

| Step | Description | Key Feature |

|---|---|---|

| 1. Nucleophilic Addition | The nucleophile attacks the electrophilic carbonyl carbon or an activated aromatic carbon. | Formation of a tetrahedral or Meisenheimer intermediate. |

| 2. Elimination | The leaving group is expelled from the intermediate. | Re-formation of a double bond or restoration of aromaticity. |

Knoevenagel Condensation and Hydrogenation Sequences

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds. wikipedia.orgbhu.ac.in It is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, this pathway would begin with 2-chloro-3,4-dimethoxybenzaldehyde. This aldehyde undergoes a Knoevenagel condensation with an active methylene compound like cyanoacetic acid. The initial product is an α,β-unsaturated nitrile. wikipedia.org The general mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org This is followed by a dehydration step to yield the unsaturated product. wikipedia.org

Following the condensation, a hydrogenation step is required to reduce the carbon-carbon double bond of the resulting acrylonitrile (B1666552) derivative, yielding the final saturated arylacetonitrile product.

A related pathway involves the initial formation of an aldoxime from the corresponding aldehyde (e.g., 3,4-dimethoxyphenylacetaldehyde), followed by dehydration to yield the nitrile. This two-step process effectively converts an aldehyde group into a nitrile group.

Role of Catalysts and Reagents in Stereoselectivity and Chemoselectivity

In organic synthesis, selectivity is paramount for directing a reaction towards a specific desired product, minimizing side reactions and purification efforts.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. alchemyst.co.ukmasterorganicchemistry.com

Stereoselectivity is the preferential formation of one stereoisomer over another. alchemyst.co.ukmasterorganicchemistry.com

In the synthesis of arylacetonitriles, the choice of catalysts and reagents plays a critical role in controlling these outcomes. For instance, in reactions involving multiple functional groups, a specific catalyst can ensure that only the desired group reacts. Base-controlled chemoselectivity has been demonstrated in the direct coupling of alcohols and acetonitriles, where simple adjustment of the base can direct the reaction to yield either α-alkylated arylacetonitriles or acetamides. rsc.org

Phase-transfer catalysts, such as benzyltriethylammonium chloride, are often employed in dehydration reactions of aldoximes to nitriles. google.comgoogle.com These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields under milder conditions. The use of nickel-based catalysts has been shown to be effective for the synthesis of arylacetonitriles from benzyl (B1604629) chlorides and trimethylsilyl (B98337) cyanide under base-free conditions. rsc.org Furthermore, visible light photoredox catalysis has emerged as a mild and environmentally friendly method for activating organic molecules, enabling reactions like the cyanomethylarylation of alkenes under mild conditions. beilstein-journals.org

Table 2: Examples of Catalysts/Reagents and Their Roles in Arylacetonitrile Synthesis

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Weak Base (e.g., Piperidine) | Knoevenagel Condensation | Facilitates deprotonation of the active methylene compound. | wikipedia.org |

| Phase-Transfer Catalyst | Aldoxime Dehydration | Enhances reaction rate by facilitating inter-phase reactant transfer. | google.com |

| Nickel Complex (e.g., Ni(cod)₂/PPh₃) | Cyanation of Benzyl Chlorides | Catalyzes C-CN bond formation under base-free conditions. | rsc.org |

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into a reaction mechanism. However, these species are often transient and present in low concentrations, making their isolation a significant challenge.

In multi-step syntheses leading to arylacetonitriles, stable intermediates can sometimes be isolated and characterized at each stage. A patented method for the synthesis of the closely related 3,4-dimethoxyphenylacetonitrile (B126087) provides a clear example. google.com The synthesis proceeds through three distinct steps: decarboxylation, aldoxime formation, and dehydration. google.com

Step 1: 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) is decarboxylated to form 3,4-dimethoxyphenylacetaldehyde. This aldehyde intermediate can be extracted and identified. google.com

Step 2: The aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride and sodium bicarbonate to form the stable 3,4-dimethoxybenzaldehyde (B141060) oxime. This aldoxime is a key isolable intermediate. google.com

Step 3: Finally, the isolated oxime is dehydrated using a phase-transfer catalyst and a strong base to yield the final product, 3,4-dimethoxyphenylacetonitrile. google.com

The characterization of such intermediates is typically performed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) to assess purity, and spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Chemical Transformations and Derivatization of 2 Chloro 3,4 Dimethoxyphenyl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a valuable functional group in organic chemistry due to its ability to undergo a wide range of transformations. Its carbon-nitrogen triple bond can be hydrolyzed, reduced, or engaged in cycloaddition reactions to generate a variety of other functional groups and molecular scaffolds.

The hydrolysis of the nitrile group in (2-Chloro-3,4-dimethoxyphenyl)acetonitrile provides a direct route to the corresponding carboxylic acid, (2-Chloro-3,4-dimethoxyphenyl)acetic acid. This transformation can be achieved under either acidic or alkaline conditions by heating the nitrile with an aqueous solution of a strong acid (like hydrochloric or sulfuric acid) or a strong base (like sodium hydroxide). numberanalytics.comlibretexts.org

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. mdpi.com

Reaction Scheme: Acid-Catalyzed Hydrolysis this compound → (2-Chloro-3,4-dimethoxyphenyl)acetic acid + NH₄⁺

In alkaline hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. This process also forms an amide intermediate, which is then hydrolyzed to yield a carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Reaction Scheme: Base-Catalyzed Hydrolysis

this compound + OH⁻ → (2-Chloro-3,4-dimethoxyphenyl)acetate + NH₃

(2-Chloro-3,4-dimethoxyphenyl)acetate + H₃O⁺ → (2-Chloro-3,4-dimethoxyphenyl)acetic acid

The resulting (2-Chloro-3,4-dimethoxyphenyl)acetic acid can be readily converted into various esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

| Transformation | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | (2-Chloro-3,4-dimethoxyphenyl)acetamide | (2-Chloro-3,4-dimethoxyphenyl)acetic acid |

| Alkaline Hydrolysis | NaOH or KOH, Heat; then H₃O⁺ | (2-Chloro-3,4-dimethoxyphenyl)acetamide | (2-Chloro-3,4-dimethoxyphenyl)acetic acid |

| Esterification | R-OH, H₂SO₄ (catalyst) | - | (2-Chloro-3,4-dimethoxyphenyl)acetate ester |

The nitrile group can be completely reduced to a primary amine, yielding 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine. This transformation is typically accomplished using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as it can reduce the carbon-nitrogen triple bond to a primary amine after an aqueous workup. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

Catalytic hydrogenation is another established method for the reduction of nitriles. This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). google.com

Reaction Scheme: Reduction to Primary Amine this compound → 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine

The formation of amides from nitriles can be achieved through partial hydrolysis. This reaction is often an intermediate step in the complete hydrolysis to a carboxylic acid and can be isolated under carefully controlled conditions, for example, by using acidic reagents like the Radziszewski reaction (hydrogen peroxide in a basic medium) or certain metal catalysts.

| Reaction Type | Typical Reagents | Product Functional Group | Specific Product Name |

| Complete Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Primary Amine | 2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine |

| Partial Hydrolysis | H₂O₂, NaOH | Amide | (2-Chloro-3,4-dimethoxyphenyl)acetamide |

The nitrile functional group can participate as a 2π component in cycloaddition reactions to form various heterocyclic rings. wikipedia.org One of the most common examples is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with 1,3-dipoles like azides or nitrile oxides. numberanalytics.comuchicago.edu

For instance, the reaction of this compound with an azide (B81097) (e.g., sodium azide in the presence of a Lewis acid) can lead to the formation of a tetrazole ring. This reaction is a powerful method for synthesizing five-membered nitrogen-containing heterocycles. Similarly, nitriles can react with nitrile oxides to form 1,2,4-oxadiazoles.

These reactions are valuable for constructing complex molecular architectures from relatively simple precursors. The specific regiochemistry and stereochemistry of the cycloaddition depend on the electronic properties and steric hindrance of both the nitrile and the reacting 1,3-dipole. libretexts.org

Transformations Involving the Chlorinated and Dimethoxylated Aromatic Ring

The aromatic ring of this compound is substituted with one chlorine atom, two methoxy (B1213986) groups, and a cyanomethyl group. The nature and position of these substituents dictate the reactivity and regioselectivity of reactions occurring on the ring.

The benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The outcome of such a reaction on this compound is governed by the combined directing effects of the existing substituents.

-OCH₃ (Methoxy) groups: These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. libretexts.org

-Cl (Chloro) group: This is a weakly deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate a lone pair via resonance to stabilize the arenium ion intermediate at the ortho and para positions. youtube.comlibretexts.org

-CH₂CN (Cyanomethyl) group: This group is weakly deactivating via the inductive effect of the nitrile. Unlike a directly attached -CN group which is a meta-director, the intervening methylene (B1212753) (-CH₂) group isolates the ring from the nitrile's strong resonance-withdrawing effect, making the -CH₂CN group ortho, para-directing.

Position 5: This position is ortho to the C-4 methoxy group and para to the C-3 methoxy group, making it highly activated.

Position 6: This position is ortho to the C-3 methoxy group and meta to the C-4 methoxy group.

Given the synergistic activation at position 5, it is the most probable site for electrophilic attack, although substitution at C-6 is also possible. Steric hindrance from the adjacent substituents may also influence the final product ratio. For example, in a nitration reaction using nitric acid and sulfuric acid, the primary product expected would be (2-Chloro-3,4-dimethoxy-5-nitrophenyl)acetonitrile. masterorganicchemistry.comyoutube.com

| Substituent | Position | Effect on Reactivity | Directing Effect |

| -Cl | C-2 | Weakly Deactivating | Ortho, Para |

| -OCH₃ | C-3 | Strongly Activating | Ortho, Para |

| -OCH₃ | C-4 | Strongly Activating | Ortho, Para |

| -CH₂CN | C-1 | Weakly Deactivating | Ortho, Para |

The chlorine atom at the C-2 position serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common for aryl chlorides.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgnih.gov This would replace the chlorine atom with an aryl or vinyl group.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. organic-chemistry.orgnih.gov This provides a method to introduce vinyl groups at the C-2 position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine, providing access to N-arylated products.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of substituted alkynes.

These reactions typically require a palladium(0) catalyst, often generated in situ, a suitable ligand (e.g., a phosphine), and a base. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, so more active catalyst systems or harsher reaction conditions may be necessary. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base (e.g., NaOtBu) | C-N |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | C-C (Aryl-Alkynyl) |

Utilization in the Synthesis of Advanced Molecular Architectures

The strategic arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various complex molecular frameworks, particularly those containing the isoquinoline (B145761) core. Classical synthetic methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions, along with their modern variations, are hypothetically applicable to this substrate for the construction of these advanced architectures.

While direct experimental data for the utilization of this compound in these specific reactions is not extensively documented in publicly available literature, its structural similarity to known precursors for isoquinoline alkaloids, such as papaverine (B1678415), suggests its potential as a key starting material.

For instance, in a hypothetical Bischler-Napieralski-type synthesis, the nitrile group of this compound could be reduced to the corresponding phenethylamine (B48288) derivative. Subsequent acylation followed by acid-catalyzed cyclization would be expected to yield a dihydroisoquinoline intermediate. The chloro-substituent on the aromatic ring could potentially influence the regioselectivity of the cyclization and offer a site for further functionalization in the resulting isoquinoline system.

Similarly, in a Pictet-Spengler reaction, the corresponding phenethylamine derived from this compound could be condensed with an aldehyde or ketone to form a Schiff base, which would then undergo an intramolecular electrophilic cyclization to afford a tetrahydroisoquinoline. The electronic effects of the chloro and methoxy groups would play a significant role in directing this cyclization.

The synthesis of papaverine, a benzylisoquinoline alkaloid, traditionally involves the condensation of a substituted phenethylamine with a phenylacetic acid derivative. unodc.orgorgchemres.org In a plausible synthetic route, this compound could be envisioned as a precursor to one of these key fragments. For example, hydrolysis of the nitrile to a phenylacetic acid, followed by reaction with a suitable phenethylamine, could lead to an amide intermediate that, upon cyclization and subsequent modifications, yields a papaverine analogue. sci-hub.sederpharmachemica.comunigoa.ac.in

The following table summarizes a hypothetical reaction scheme for the synthesis of a substituted dihydroisoquinoline from this compound, illustrating its potential as a precursor in the construction of advanced molecular architectures.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | 1. Reduction (e.g., LiAlH4, THF) 2. Aqueous workup | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine |

| 2 | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine, Acyl chloride (RCOCl) | Base (e.g., Triethylamine), CH2Cl2 | N-(2-(2-Chloro-3,4-dimethoxyphenyl)ethyl)amide |

| 3 | N-(2-(2-Chloro-3,4-dimethoxyphenyl)ethyl)amide | Dehydrating agent (e.g., POCl3, P2O5), Heat | Substituted 3,4-dihydroisoquinoline |

This hypothetical pathway highlights the potential of this compound as a starting material for generating complex heterocyclic structures, a cornerstone in the development of new therapeutic agents and other functional molecules. Further research into the reactivity of this compound is warranted to fully explore its synthetic utility.

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the analogous compound, (3,4-Dimethoxyphenyl)acetonitrile, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. chemicalbook.com

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of δ 6.8-7.0 ppm. The substitution pattern on the ring in (2-Chloro-3,4-dimethoxyphenyl)acetonitrile would lead to a more complex splitting pattern compared to its non-chlorinated analog due to the influence of the chloro group.

Methoxy Protons: The two methoxy groups (-OCH₃) are expected to show sharp singlet peaks. In (3,4-Dimethoxyphenyl)acetonitrile, these appear around δ 3.87 and 3.88 ppm. chemicalbook.com The chemical shifts for the target compound are expected to be in a similar region.

Methylene Protons: The methylene protons (-CH₂CN) adjacent to the nitrile group would likely appear as a singlet. In the analog, this signal is observed at approximately δ 3.69 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The expected ¹³C NMR spectral data for this compound would show distinct signals for the aromatic carbons, the methoxy carbons, the methylene carbon, and the nitrile carbon. The presence of the electron-withdrawing chlorine atom would cause a downfield shift for the carbon atom to which it is attached and would also influence the chemical shifts of the other aromatic carbons.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 120-130 |

| Aromatic C-O | 145-155 |

| Aromatic C-H | 110-125 |

| Aromatic Quaternary C | 125-135 |

| Methoxy (-OCH₃) | 55-60 |

| Methylene (-CH₂CN) | 20-25 |

| Nitrile (-CN) | 115-120 |

Note: The table is based on typical chemical shift ranges and the expected influence of substituents.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H and C=C bonds. A key feature would be the C≡N stretching vibration, which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C-O stretching of the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -C≡N (Nitrile) | Stretching | 2220-2260 |

| Ar-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| Ar-O-C (Ether) | Symmetric Stretching | 1000-1075 |

| Ar C-H | Stretching | 3000-3100 |

| Ar C=C | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

Note: This table presents typical ranges for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern.

The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals, such as the cleavage of the methoxy groups or the acetonitrile side chain.

Expected Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 211 | 213 | Molecular Ion |

| [M - CH₃]⁺ | 196 | 198 | Loss of a methyl radical |

| [M - OCH₃]⁺ | 180 | 182 | Loss of a methoxy radical |

| [M - CH₂CN]⁺ | 171 | 173 | Loss of the acetonitrile side chain |

Note: The table shows predicted major fragments. The actual mass spectrum may show additional fragmentation pathways.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The benzene ring in this compound constitutes a chromophore that absorbs UV radiation. The substitution on the benzene ring will influence the wavelength of maximum absorption (λmax). The presence of the methoxy and chloro substituents is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The spectrum would likely be recorded in a solvent such as acetonitrile or methanol.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates and for monitoring the progress of chemical reactions. A reversed-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile and water (often with a buffer or acid modifier to improve peak shape), and a UV detector. The detection wavelength would be set at or near the λmax of the compound to ensure maximum sensitivity. By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the compound can be calculated based on the relative peak areas. This technique is also invaluable for tracking the consumption of starting materials and the formation of the product during synthesis, allowing for optimization of reaction conditions. A patent for the synthesis of the related compound (3,4-Dimethoxyphenyl)acetonitrile mentions the use of HPLC to confirm a purity of over 99%. google.com

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~280 nm) |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. escholarship.org In the context of reactions involving this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), is indispensable for identifying and quantifying volatile byproducts or impurities. nih.govresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).

The analysis of complex reaction mixtures often yields chromatograms with numerous peaks, each corresponding to a different compound. escholarship.org The retention time—the time it takes for a compound to travel from the injector to the detector—is a characteristic property used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. When coupled with a mass spectrometer, each separated component can be fragmented and identified based on its unique mass spectrum, providing definitive structural information. shimadzu.com Given the molecular weight of this compound (211.64 g/mol ), it is well within the typical mass range for GC-MS analysis, which is effective for small molecules generally under 650 daltons. nih.govguidechem.com

A typical GC-MS analysis for monitoring a reaction involving this compound would utilize a capillary column and a temperature-programmed oven to ensure efficient separation of components with varying boiling points.

Table 1: Illustrative GC-MS Parameters for Volatile Product Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Provides separation of volatile compounds. |

| Column | SH-Rxi-5MS (30m x 0.25mm I.D., df=0.25µm) or similar | A common non-polar column suitable for a wide range of organic analytes. shimadzu.com |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. nih.gov |

| Flow Rate | 1.0 mL/min | Optimized flow for efficient separation. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. nih.gov |

| Oven Program | Initial 50°C (hold 2 min), ramp to 300°C at 10°C/min (hold 5 min) | A temperature gradient to elute compounds with a wide range of boiling points. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Detects and provides mass information for eluting compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard hard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

| Mass Range | 50-500 amu | Covers the expected mass range of the parent compound and potential byproducts. nih.gov |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. nih.gov |

This table represents a typical set of parameters and may require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction. libretexts.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org The principle relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel or alumina coated on a glass or plastic plate) and a liquid mobile phase (the eluent or solvent system). libretexts.org

To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate alongside the starting material as a reference. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable mobile phase. libretexts.org As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds interact more strongly with the silica gel and have lower Rƒ values. libretexts.org The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. The separation is complete when the solvent front is about 0.5 cm from the top of the plate. libretexts.org

Since this compound is a colorless compound, the spots on the developed TLC plate must be visualized. This is typically achieved by observing the plate under UV light (if the compounds are UV-active) or by treating it with a chemical stain, such as potassium permanganate or vanillin/sulfuric acid, which reacts with the compounds to produce colored spots. illinois.edu

Table 2: Hypothetical TLC Monitoring of a Reaction

| Compound | Rƒ Value (Hexane:Ethyl Acetate 3:1) | Observation |

|---|---|---|

| This compound (Starting Material) | 0.65 | Spot diminishes in intensity over time. |

Rƒ values are highly dependent on the exact conditions (stationary phase, mobile phase, temperature) and are used for comparative purposes within a single experiment.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. nih.gov This method is the gold standard for determining the solid-state structure of a crystalline compound, yielding precise bond lengths, bond angles, and details of intermolecular interactions. nih.gov

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic positions are determined. nih.gov

While specific crystallographic data for this compound were not found in the consulted literature, the analysis of structurally related compounds demonstrates the type of information that can be obtained. For example, analysis of a related acrylonitrile (B1666552) derivative, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, revealed its crystal system, space group, and unit cell dimensions. researchgate.net Such data is crucial for understanding the molecule's conformation and packing in the solid state.

Table 3: Example Crystallographic Data for a Related Phenylacetonitrile (B145931) Derivative

| Parameter | Value (for 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile) |

|---|---|

| Chemical Formula | C₁₉H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.2880(4) Å |

| b = 8.1030(9) Å | |

| c = 28.460(3) Å | |

| β = 94.018(5)° | |

| Volume | 1676.6(3) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on a structurally similar compound and is presented for illustrative purposes only. researchgate.net

Specialized Characterization for Metal Complexes (e.g., Molar Conductivity, Magnetic Susceptibility)

The nitrile functional group (–C≡N) in this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand and coordinate with various transition metal centers. wikipedia.org The resulting coordination complexes are new chemical entities with distinct physical and chemical properties that require specialized characterization techniques. wikipedia.orgwikiwand.com

Molar Conductivity

Molar conductivity (Λₘ) measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. ajol.info This technique involves measuring the electrical conductivity of a dilute solution of the complex at a known concentration. The magnitude of the molar conductivity is indicative of the number of ions present in the solution. researchgate.net For instance, a neutral complex will have a very low Λₘ value, characteristic of a non-electrolyte. In contrast, a complex that dissociates into ions in solution, such as [M(L)ₙ]Cl₂, will exhibit a high Λₘ value consistent with a 1:1 or 1:2 electrolyte, depending on the number of counter-ions. ajol.info This data is crucial for formulating the correct structure of the complex, distinguishing between coordinated and non-coordinated (counter-ion) anions. researchgate.net

Table 4: Typical Molar Conductivity Ranges for Electrolytes in Acetonitrile at 25 °C

| Electrolyte Type | Molar Conductivity (Λₘ) Range (Ω⁻¹ cm² mol⁻¹) | Example |

|---|---|---|

| Non-electrolyte | < 20 | [Ni(L)₂(H₂O)₂] |

| 1:1 Electrolyte | 120 - 160 | [Co(L)(ACN)₂(H₂O)₂]Cl₂ |

| 1:2 Electrolyte | 220 - 300 | M(L)₄₂ |

Ranges are approximate and can be influenced by the specific solvent and complex.

Magnetic Susceptibility

Magnetic susceptibility measurements provide insight into the electronic structure of a transition metal complex, specifically the number of unpaired electrons. lasalle.edu Substances are classified as either diamagnetic (repelled by a magnetic field) if all electrons are paired, or paramagnetic (attracted to a magnetic field) if they possess one or more unpaired electrons. lasalle.edulibretexts.org

The magnitude of the paramagnetism is determined by measuring the force exerted on the sample by a magnetic field. lasalle.edu From this measurement, the effective magnetic moment (μₑₑ) can be calculated, which is directly related to the total spin quantum number (S) of the complex. libretexts.org For first-row transition metals, the spin-only formula provides a good approximation:

μₑₑ ≈ √[n(n+2)]

where 'n' is the number of unpaired electrons. By comparing the experimentally determined magnetic moment to the theoretical spin-only values, one can determine the number of unpaired electrons in the metal center. libretexts.org This information is vital for deducing the oxidation state and coordination geometry of the metal ion (e.g., distinguishing between high-spin and low-spin octahedral complexes or between square planar and tetrahedral geometries). researchgate.net

Table 5: Theoretical Spin-Only Magnetic Moments (μₑₑ)

| Number of Unpaired Electrons (n) | Total Spin (S) | Predicted μₑₑ (Bohr Magnetons, B.M.) |

|---|---|---|

| 1 | 1/2 | 1.73 |

| 2 | 1 | 2.83 |

| 3 | 3/2 | 3.87 |

| 4 | 2 | 4.90 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |

| Acetonitrile |

| Dichloromethane |

| Ethyl Acetate |

| Helium |

| Hexane |

| Methanol |

| Nitrogen |

| Potassium Permanganate |

| Vanillin |

Theoretical and Computational Chemistry Studies on 2 Chloro 3,4 Dimethoxyphenyl Acetonitrile and Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. semanticscholar.orgresearchgate.net DFT methods are routinely used to optimize molecular geometries and predict a wide array of properties for substituted aromatic compounds like (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. nih.govresearchgate.net Calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311+G(d,p) to achieve reliable results. semanticscholar.orgniscpr.res.in

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgrsc.org

Table 1: Representative FMO Energies from DFT Calculations for Aromatic Nitriles

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrene-based α-cyanostilbene (donor substituted) | -5.84 | -2.73 | 3.11 |

| Pyrene-based α-cyanostilbene (acceptor substituted) | -6.49 | -3.92 | 2.57 |

Note: Data is illustrative of typical values for related substituted aromatic systems as reported in computational studies. semanticscholar.orgrsc.org

DFT calculations are a highly effective tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed for a molecule's optimized geometry. niscpr.res.in These calculations determine the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. While the raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. niscpr.res.in This allows for detailed assignment of spectral bands to specific molecular vibrations. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.innih.gov The computed values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental results. nih.gov These predictions are invaluable for confirming molecular structures and assigning resonances in complex spectra.

Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data for an Analogous Compound (2-(trifluoromethyl)phenylacetonitrile)

| Parameter Type | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Vibrational Frequency (C≡N stretch) | B3LYP/6-311+G(d,p) | Scaled ~2250 cm⁻¹ | ~2250-2260 cm⁻¹ |

| ¹³C NMR Chemical Shift (CN carbon) | GIAO at B3LYP | ~117-119 ppm | ~118 ppm |

Note: Values are representative and based on methodologies described for phenylacetonitrile (B145931) derivatives. niscpr.res.in

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. The key rotational degrees of freedom include the torsion angles around the bond connecting the acetonitrile (B52724) group to the phenyl ring and the bonds connecting the methoxy (B1213986) groups to the ring. DFT calculations can be used to explore the conformational landscape by systematically rotating these bonds and calculating the potential energy at each step.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (e.g., in a solvent). mdpi.com MD simulations model the movements of atoms and molecules over time based on a classical force field, which describes the potential energy of the system, including both bonded and non-bonded interactions (van der Waals and electrostatic forces). ambermd.org

For a solute like this compound, MD simulations can provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. Analysis of radial pair distribution functions can reveal the average distances and coordination numbers of solvent molecules. researchgate.net

Intermolecular Interactions: The specific types and strengths of interactions between the solute and solvent or between multiple solute molecules. nih.gov For instance, simulations can quantify the dipole-dipole interactions that are significant for polar molecules like nitriles. nih.gov

Dynamical Properties: How the molecule moves and reorients within the liquid, which can be related to properties like diffusion coefficients. nih.gov

Studies on liquid acetonitrile have utilized MD simulations extensively to understand its liquid structure, thermodynamic properties, and intermolecular forces, providing a robust framework for simulating analogous substituted acetonitrile molecules. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a specific property or activity. These models are built by developing a mathematical relationship between calculated molecular descriptors (which encode structural information) and an experimentally measured property.

A modern application of QSPR principles is the use of machine learning to predict physical properties that are important for chemical analysis. nih.gov Collision Cross Section (CCS) is one such property, representing the effective area of an ion as it moves through a buffer gas in an ion mobility spectrometer. semanticscholar.org CCS values provide an additional dimension of information for identifying small molecules in complex samples. mdpi.com

Predictive models for CCS are typically built using large datasets of experimentally measured CCS values for diverse molecules. mdpi.comnih.gov The process involves:

Descriptor Calculation: For each molecule in the training set, molecular fingerprints or other descriptors are calculated to represent its structure numerically.

Model Training: A machine learning algorithm, such as a random forest, is trained to learn the relationship between the molecular descriptors and the known CCS values. mdpi.com

Prediction: Once trained, the model can predict the CCS for new molecules, like this compound, based solely on its calculated descriptors.

These models have demonstrated high accuracy, with median relative errors often around 2-3%, making them a valuable tool for tentatively identifying compounds in analytical workflows when authentic standards are not available. mdpi.comarxiv.org

Table 3: Components of a QSPR/Machine Learning Model for CCS Prediction

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The physical property to be predicted. | Collision Cross Section (CCS) in Ų |

| Independent Variables | Numerical representations of the molecular structure. | Molecular topology fingerprints, 2D/3D molecular descriptors. |

| Algorithm | The machine learning method used to build the predictive model. | Random Forest, Gradient Boosting, Neural Networks. |

| Training Data | A large, curated dataset of molecules with known structures and experimentally measured properties. | Public or proprietary databases containing thousands of CCS values. nih.govmdpi.com |

| Performance Metric | A statistical measure of the model's predictive accuracy. | Median Relative Error (MRE), Coefficient of Determination (R²). |

Applications in Advanced Organic Synthesis and Chemical Science

Utility as Key Intermediates in Fine Chemical Synthesis

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile serves as a versatile intermediate in the synthesis of fine chemicals, primarily due to the reactivity of its nitrile functional group and the potential for substitution reactions on the aromatic ring. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making it a critical component in multi-step synthetic pathways. rug.nlfiveable.me

One of the key applications of similarly structured phenylacetonitriles is in the synthesis of heterocyclic compounds. For instance, base-catalyzed reactions of substituted phenylacetonitriles with nitroaromatic compounds can yield complex heterocyclic systems. While direct studies on this compound are limited in publicly available research, related compounds such as (3-chloro-4-methoxyphenyl)acetonitrile and (3,4-dimethoxyphenyl)acetonitrile react with 4-chloro-1-nitrobenzene in the presence of methanolic potassium hydroxide (B78521) to produce 3-aryl-5-chloro-2,1-benzisoxazoles. This suggests a potential pathway for this compound to form analogous benzisoxazole derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

The general reactivity of the nitrile group allows for its participation in various carbon-carbon bond-forming reactions, further expanding its utility as a synthetic intermediate. ontosight.ai

Table 1: Potential Transformations of the Nitrile Group in Fine Chemical Synthesis

| Reaction Type | Product Functional Group |

|---|---|

| Hydrolysis | Carboxylic Acid |

| Reduction | Primary Amine |

| Reaction with Grignard Reagents | Ketone |

Precursors for Pharmaceutically Relevant Scaffolds

Substituted phenylacetonitriles are important precursors in the synthesis of numerous pharmacologically active compounds. fiveable.me The dimethoxy-substituted phenylacetonitrile (B145931) framework is a key component in the synthesis of isoquinoline (B145761) alkaloids, a large family of natural products with a wide range of biological activities, including antiviral, antifungal, and anticancer properties. nih.gov

A prominent example is the synthesis of papaverine (B1678415), a non-narcotic opium alkaloid used as a vasodilator. researchgate.netunodc.org The classical synthesis of papaverine and its analogues involves the use of (3,4-dimethoxyphenyl)acetonitrile, also known as homoveratronitrile. chemicalbook.comgoogle.com This intermediate is used to construct the isoquinoline core of the papaverine molecule. Given its structural similarity, this compound could potentially be utilized in the synthesis of novel, chlorinated papaverine analogues. Such modifications are a common strategy in medicinal chemistry to enhance potency, alter metabolic stability, or improve pharmacokinetic properties.

Furthermore, the isoquinoline core derived from such precursors is found in a multitude of other biologically active molecules. researchgate.net Research into new antimicrobial agents has also involved the synthesis of fused heterocyclic systems derived from substituted phenylacetonitriles, indicating another potential application for this compound in developing new therapeutic agents. nih.govnih.gov

Table 2: Examples of Biologically Active Scaffolds Derived from Related Phenylacetonitriles

| Precursor | Scaffold/Drug Class | Biological Activity |

|---|---|---|

| (3,4-Dimethoxyphenyl)acetonitrile | Papaverine (Isoquinoline Alkaloid) | Vasodilator, Antispasmodic |

| Substituted Phenylacetonitriles | Benzisoxazoles | Antipsychotic, Anticonvulsant |

Role in the Development of Functional Organic Materials

The application of this compound in the development of functional organic materials is an area with potential, though specific examples are not extensively documented in current literature. Functional organic materials are designed to have specific properties for applications in electronics, optics, and materials science, such as in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. deliuslab.comimdea.orgrsc.org

The synthesis of these materials often involves the polymerization or controlled assembly of highly conjugated organic molecules. Phenylacetonitrile derivatives can, in principle, be incorporated into such systems. The nitrile group can be utilized in polymerization reactions, or the entire molecule can be modified to create monomers for the synthesis of conjugated polymers. mdpi.com The presence of chloro and methoxy (B1213986) substituents on the aromatic ring of this compound could influence the electronic properties, solubility, and solid-state packing of any resulting materials, which are critical factors for their performance in electronic devices.

While the direct use of this compound in this field is not well-established, the broader class of substituted aromatic compounds is central to the design and synthesis of new functional organic materials. Further research is needed to explore the potential of this specific compound in materials science.

Ligands in Coordination Chemistry for Metal Complexation

The nitrile group of this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand and coordinate to metal centers to form transition metal nitrile complexes. wikipedia.org Nitrile ligands are generally considered weak bases and are often labile, which makes their complexes useful as starting materials for the synthesis of other coordination compounds. wikipedia.org

The coordination of a nitrile to a metal center can alter its reactivity, making it more susceptible to nucleophilic attack. This activation is the basis for catalytic reactions such as the hydrolysis of nitriles to amides. wikipedia.orgresearchgate.net Metal pincer complexes, for example, have been shown to be effective catalysts for a variety of nitrile transformations. rug.nlrug.nl

While specific studies detailing the use of this compound as a ligand are not prominent in the literature, the general principles of coordination chemistry suggest its capability to form complexes with a range of transition metals. The electronic and steric properties of the chloro and dimethoxy substituents on the phenyl ring would influence the stability and reactivity of the resulting metal complexes. These complexes could have potential applications in catalysis, including hydrogenation, hydration, and carbon-carbon bond-forming reactions. researchgate.net

Table 3: General Properties of Nitrile Ligands in Coordination Chemistry

| Property | Description |

|---|---|

| Coordination Mode | Typically monodentate (end-on) through the nitrogen lone pair. η²-coordination is also possible with low-valence metals. |

| Ligand Strength | Weakly basic, considered a soft ligand in HSAB theory. |

| Labile Nature | Often easily displaced by stronger ligands, making their complexes good synthetic precursors. |

Future Research Directions and Emerging Opportunities

Discovery of Novel and Highly Efficient Synthetic Pathways

While established routes to phenylacetonitriles exist, the pursuit of novel and more efficient synthetic pathways for (2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a key area for future research. Modern synthetic strategies that offer improvements in terms of yield, atom economy, and reaction conditions are of particular interest.

One promising avenue is the application of C-H bond activation , which could enable the direct introduction of the acetonitrile (B52724) moiety onto the 2-chloro-3,4-dimethoxybenzene core, potentially shortening the synthetic sequence and reducing waste. mdpi.comnih.gov Another area of exploration is the use of flow chemistry . beilstein-journals.orgeuropa.eunih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scalability. europa.euthieme-connect.de The development of electrochemical methods also presents a sustainable and efficient alternative for the synthesis of phenylacetonitrile (B145931) derivatives. researchgate.netresearchgate.netrsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Activation/Cyanation | - Increased atom economy

| - Development of selective and robust catalysts

|

| Continuous Flow Synthesis | - Enhanced reaction control and safety

| - Design of efficient flow reactor setups

|

| Electrochemical Synthesis | - Use of electrons as a "green" reagent

| - Development of selective electrochemical methods

|

Elucidation of Underexplored Reactivity and Transformation Pathways

The functional groups present in this compound—the nitrile, the chloro substituent, and the electron-rich aromatic ring—offer a rich landscape for exploring novel chemical transformations. While the nitrile group is known to undergo hydrolysis, reduction, and addition reactions, its reactivity in the context of the substituted phenyl ring may reveal unique and synthetically useful pathways. libretexts.org

Future studies could focus on the selective transformation of the nitrile group in the presence of the other functionalities. For instance, investigating enzymatic or chemo-selective catalytic systems for the hydration of the nitrile to the corresponding amide or its reduction to the amine could provide valuable intermediates. Furthermore, the chloro-substituent serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which have likely not been extensively studied for this specific substrate. These reactions would enable the introduction of a wide range of substituents at the 2-position, leading to a diverse library of new compounds. The electrochemical behavior of the molecule, particularly the reduction of the nitrile or the C-Cl bond, also represents an area ripe for investigation. researchgate.netrsc.org

Integration of Advanced Computational Methods for Rational Design

Advanced computational methods are poised to play a pivotal role in accelerating research related to this compound. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of the molecule. researchgate.netmdpi.com This theoretical insight can guide experimental efforts, saving time and resources.

For example, computational studies could be used to:

Predict the most favorable sites for electrophilic or nucleophilic attack , aiding in the design of new reactions.

Model the transition states of potential reactions to predict their feasibility and optimize reaction conditions.

Design new derivatives with specific electronic or steric properties for targeted applications.

Perform virtual screening of potential bioactive derivatives by docking them into the active sites of biological targets. nih.gov

| Computational Method | Application in Research of this compound |

|---|---|

| Density Functional Theory (DFT) | - Elucidation of reaction mechanisms

|

| Molecular Docking | - Prediction of binding modes of derivatives to biological targets

|

| Quantitative Structure-Activity Relationship (QSAR) | - Development of models to predict the biological activity of new derivatives

|

Development of Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, a significant future direction will be the development of sustainable and environmentally benign processes for the synthesis and transformation of this compound. mdpi.cominstituteofsustainabilitystudies.comnih.govacs.org This involves a holistic approach to minimizing the environmental impact of chemical processes, from the choice of starting materials to the final product. researchgate.net

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. neuroquantology.comwikipedia.orgewadirect.com

Catalysis: Employing catalytic methods, including biocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving atom economy. chemistryjournals.netresearchgate.netacs.org Enzymes, for instance, operate under mild conditions and can offer high selectivity. researchgate.netnih.gov

Renewable Feedstocks: Investigating the possibility of deriving the chemical scaffold from renewable resources.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and allow for the recycling of catalysts and solvents. instituteofsustainabilitystudies.com

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. neuroquantology.comwikipedia.org |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, potentially using microwave or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Exploring synthetic pathways that utilize starting materials derived from biomass. |

| Catalysis | Utilizing catalytic amounts of reagents in place of stoichiometric ones, including the use of biocatalysts. chemistryjournals.netacs.org |

Design and Synthesis of Specialized Derivatives for Targeted Research Initiatives

The structure of this compound makes it an excellent starting point for the design and synthesis of specialized derivatives for a variety of research applications. The phenylacetonitrile scaffold is a common feature in many biologically active molecules and functional materials. thegoodscentscompany.com

Future research in this area could involve:

Medicinal Chemistry: Synthesizing derivatives with potential pharmacological activity. For example, the nitrile group can be converted to other functional groups like amines or carboxylic acids, which are common in drug molecules. The substituted phenyl ring can be further modified to optimize interactions with biological targets.

Agrochemicals: Designing new herbicides or pesticides by incorporating the this compound moiety into larger molecular structures.

Materials Science: Using the compound as a building block for the synthesis of novel polymers, dyes, or liquid crystals. The unique electronic properties conferred by the chloro and dimethoxy substituents could lead to materials with interesting optical or electronic properties.

The systematic exploration of derivatives, created through the selective modification of the nitrile, chloro, and aromatic functionalities, will likely lead to the discovery of new molecules with valuable properties and applications.

常见问题

Q. What are the critical parameters to optimize during the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile?

Answer: Key parameters include reaction temperature, solvent selection (e.g., acetonitrile derivatives as solvents or reactants), and stoichiometry of reagents. For example, highlights acetonitrile's role in synthesizing intermediates like 2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropanecarboxylate, suggesting that solvent polarity and reaction time significantly influence yield. A factorial design approach (as in ) can systematically optimize these variables. Preliminary experiments should focus on controlling side reactions, such as hydrolysis of the nitrile group under acidic conditions.

Q. How can chromatographic methods be validated for purity analysis of this compound?

Answer: Reverse-phase HPLC or GC-FID (Gas Chromatography with Flame Ionization Detection) is recommended. outlines a two-level factorial design to optimize mobile phase composition (e.g., acetonitrile/water ratios), column type (C18 for HPLC), and flow rate. Validation should include:

- Linearity: Calibration curves across 80–120% of expected concentration.

- Precision: Intra-day and inter-day repeatability (RSD < 2%).

- LOD/LOQ: Determined via signal-to-noise ratios.

Example Table:

| Parameter | Optimal Condition | Acceptable Range |

|---|---|---|

| Mobile Phase | 70% Acetonitrile | 65–75% |

| Column Temperature | 30°C | 25–35°C |

| Flow Rate | 1.0 mL/min | 0.8–1.2 mL/min |

Q. What safety precautions are essential when handling this compound?

Answer: The compound’s nitrile group ( ) poses acute toxicity (H302, H312, H332). Key precautions:

- Ventilation: Use fume hoods to avoid inhalation ().

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Neutralize with alkaline hydrogen peroxide before disposal ().

- Storage: In airtight containers away from oxidizers ().

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the nitrile group in this compound?

Answer: The electron-withdrawing chloro and methoxy substituents ( ) polarize the nitrile group, enhancing its susceptibility to nucleophilic attack. Comparative studies with analogs like 3,5-difluorophenylacetonitrile () show that para-substituents modulate reactivity. For example:

- Electrophilicity: Measured via Hammett σ constants.

- Reaction Rates: Kinetic studies in nucleophilic additions (e.g., Grignard reactions) under varying pH.

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

Answer: Small-molecule crystallography using SHELXL ( ) may encounter challenges:

- Twinning: Common in chloro-substituted aromatics. Use TWINABS for data integration.

- Disorder: Methoxy groups may exhibit rotational disorder. Refine using PART instructions.

- Resolution: High-resolution data (>0.8 Å) improves electron density maps.

Methodology:

- Collect data at low temperature (100 K) to reduce thermal motion.

- Employ Hirshfeld surface analysis to validate intermolecular interactions.

Q. How can computational methods predict the compound’s metabolic pathways in pharmacological studies?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict metabolic sites:

- Cytochrome P450 Oxidation: Likely at the methoxy groups ( links it to Fenoldopam, a dopamine agonist).

- Hydrolysis: Nitrile → amide conversion (e.g., via nitrilase enzymes).

Validation:

- Compare with in vitro microsomal assays.

- Use docking simulations (AutoDock Vina) to assess binding to metabolic enzymes.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies may arise from:

- Impurity Profiles: Unreported byproducts (e.g., dimethoxybenzaldehyde from nitrile hydrolysis, ).

- Scale Effects: Pilot-scale reactions often show lower yields due to heat transfer inefficiencies.

Resolution Strategy:

Q. What role does this compound play in the synthesis of agrochemicals or pharmaceuticals?

Answer: It serves as a precursor for dopamine analogs ( ) and pyrethroid intermediates ( ). For example:

- Fenoldopam Mesilate: Synthesized via reductive amination of the nitrile group.

- Lambda-Cyhalothrin: The nitrile moiety participates in esterification ().

Methodological Note:

- Catalysis: Use Pd/C for selective hydrogenation of nitrile to amine.

- Green Chemistry: Replace toxic solvents with ionic liquids (e.g., [BMIM][BF4]).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。